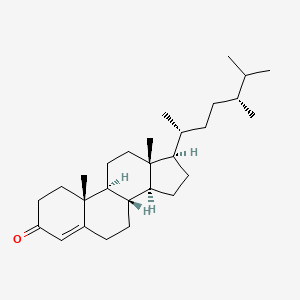

Campest-4-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Campest-4-en-3-one is a 3-oxo steroid. It derives from a hydride of a campestane.

科学的研究の応用

Biochemical Pathways and Metabolism

Campest-4-en-3-one plays a crucial role in the biosynthesis of brassinosteroids, a class of plant hormones that regulate growth and development. Research indicates that this compound is an intermediate in the conversion of campesterol to campestanol, which is essential for brassinosteroid biosynthesis. For instance, studies have shown that the lk mutant of pea (Pisum sativum) exhibits a defect in converting this compound to 5α-campestan-3-one, indicating its importance in metabolic pathways related to plant growth regulators .

Pharmacological Effects

Recent studies have highlighted the potential health benefits of dietary this compound, particularly regarding lipid metabolism and obesity management. For example, dietary supplementation with this compound has been shown to exert anti-obesity effects in mouse models by improving lipid profiles and reducing visceral fat . The compound also activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in fatty acid oxidation and energy metabolism .

Agricultural Applications

In agriculture, this compound has been identified as a key component in the biosynthesis of important phytochemicals. Its presence in young tomato plants suggests that it may be involved in the early stages of C28-brassinosteroid biosynthesis, which is vital for plant health and stress responses . Additionally, its derivatives have been explored for their potential use as natural growth regulators.

Synthesis and Functionalization

The synthesis of this compound and its derivatives has been extensively studied for their potential applications in creating functionalized steroids. For instance, efficient hydroperoxidation methods have been developed to produce 6-hydroxy derivatives from this compound, which can serve as valuable intermediates in steroid synthesis . These synthetic pathways not only enhance the understanding of steroid chemistry but also pave the way for novel pharmaceutical compounds.

Case Study 1: Anti-obesity Effects

A study conducted on db/db mice demonstrated that dietary supplementation with this compound significantly reduced body weight and improved lipid profiles compared to control groups. The results indicated enhanced mitochondrial function and increased fatty acid oxidation rates .

Case Study 2: Plant Growth Regulation

Research on the lk mutant pea plants showed that alterations in the metabolic pathway involving this compound led to reduced levels of brassinosteroids, confirming its role as a precursor in hormone synthesis .

Data Tables

| Application Area | Findings |

|---|---|

| Biochemical Pathways | Key intermediate in brassinosteroid biosynthesis; defects observed in lk mutant pea plants |

| Pharmacological Effects | Anti-obesity effects; activation of PPARα leading to improved lipid metabolism |

| Agricultural Applications | Involved in C28-brassinosteroid biosynthesis; potential natural growth regulator |

| Synthesis | Hydroperoxidation methods yield functionalized derivatives useful for pharmaceutical applications |

化学反応の分析

Oxidation and Hydroperoxidation at C-6

Campest-4-en-3-one undergoes site-specific oxidation at the C-6 position under controlled conditions:

These reactions exploit the electron-deficient C-5/C-6 double bond, with silica gel facilitating radical-mediated hydroperoxidation. The stereochemical outcome (α/β) depends on the spatial arrangement of the steroidal backbone during oxygen insertion .

Hydroxylation at C-22

Enzymatic hydroxylation at C-22 is critical for brassinosteroid biosynthesis:

Mechanism :

-

Catalyst: Steroid 22α-hydroxylase (SAX1 enzyme)

-

Substrate: this compound or 22α-hydroxycampesterol

-

Product: (22α)-Hydroxy-campest-4-en-3-one

-

Pathway Role: Precursor to 22α-hydroxy-5α-campestan-3-one via DET2-mediated reduction .

The reaction proceeds through cytochrome P450-dependent monooxygenase activity, with strict stereospecificity at C-22 .

Enzymatic Reduction to Campestanol

This compound is reduced to campestanol via a two-step enzymatic pathway:

-

5α-Reduction :

-

Keto-group Reduction :

-

Enzyme: 3-oxosteroid reductase

-

Product: Campestanol (5α-campestan-3β-ol)

-

This pathway is essential for brassinosteroid biosynthesis in plants, regulating growth and development .

Hydroxylation at C-25 Under Anaerobic Conditions

Molybdenum-dependent steroid C-25 hydroxylases (S25DH) catalyze anaerobic hydroxylation:

| Enzyme System | Substrate Specificity | Product | Activity (nmol/min/mg) | Reference |

|---|---|---|---|---|

| S25DH3 | This compound | 25-Hydroxythis compound | 12.3 ± 1.2 | |

| S25DH4 | β-Sitost-4-en-3-one | 25-Hydroxy-β-sitost-4-en-3-one | 15.8 ± 1.5 |

The reaction requires a tertiary C-24 (( R )-configuration) for optimal activity, as seen in this compound .

Role in Biosynthetic Pathways

This compound occupies a central position in sterol and brassinosteroid metabolism:

Key Pathway Steps :

-

From Campesterol :

-

Divergent Pathways :

Regulatory Features :

特性

分子式 |

C28H46O |

|---|---|

分子量 |

398.7 g/mol |

IUPAC名 |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,23-26H,7-16H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28-/m1/s1 |

InChIキー |

QQIOPZFVTIHASB-IMUDCKKOSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

異性体SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

正規SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

同義語 |

campest-4-en-3-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。